molecular formula C8H12ClNO B13172006 2-(1-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole

2-(1-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole

Cat. No.: B13172006
M. Wt: 173.64 g/mol
InChI Key: LNACXFLJXQFWMI-UHFFFAOYSA-N
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Description

2-(1-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole is an organic compound with a molecular formula of C8H12ClNO It is a member of the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole typically involves the reaction of this compound precursors under specific conditions. One common method is the cyclization of appropriate precursors in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The chlorine atom in the 1-chloroethyl group can be substituted with other nucleophiles, leading to a variety of functionalized oxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized oxazoles.

Scientific Research Applications

2-(1-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Chloroethyl)-4-methyl-1,3-oxazole
  • 2-(1-Chloroethyl)-4-ethyl-1,3-oxazole
  • 2-(1-Chloroethyl)-4-(tert-butyl)-1,3-oxazole

Uniqueness

2-(1-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1-chloroethyl group and the isopropyl group at specific positions on the oxazole ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H12ClNO

Molecular Weight

173.64 g/mol

IUPAC Name

2-(1-chloroethyl)-4-propan-2-yl-1,3-oxazole

InChI

InChI=1S/C8H12ClNO/c1-5(2)7-4-11-8(10-7)6(3)9/h4-6H,1-3H3

InChI Key

LNACXFLJXQFWMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=COC(=N1)C(C)Cl

Origin of Product

United States

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